molecular formula C28H60Cl2N2 B14508591 N,N'-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride CAS No. 64011-73-0

N,N'-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

Cat. No.: B14508591
CAS No.: 64011-73-0
M. Wt: 495.7 g/mol
InChI Key: NDGNUJLGXYAGOV-UHFFFAOYSA-N
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Description

N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two methylamine groups, each further substituted with 3,7-dimethyloctyl chains. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves the following steps:

    Formation of 3,7-dimethyloctylamine: This is achieved through the reductive amination of 3,7-dimethyloctanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclohexane Derivative Preparation: The cyclohexane ring is functionalized with two methylamine groups through a nucleophilic substitution reaction, where a cyclohexane derivative with leaving groups (e.g., halides) reacts with methylamine.

    Coupling Reaction: The 3,7-dimethyloctylamine is then coupled with the cyclohexane derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability. The cyclohexane ring provides structural rigidity, while the 3,7-dimethyloctyl chains contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,7-dimethyloctyl)-5,7-dodecadiynediamide: A structurally similar compound with a dodecadiyne backbone instead of a cyclohexane ring.

    N,N’-Bis(3,7-dimethyloctyl)-1,4-phenylenebis(methylamine): Features a phenylene ring instead of a cyclohexane ring.

Uniqueness

N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is unique due to its cyclohexane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

CAS No.

64011-73-0

Molecular Formula

C28H60Cl2N2

Molecular Weight

495.7 g/mol

IUPAC Name

N-[[4-[(3,7-dimethyloctylamino)methyl]cyclohexyl]methyl]-3,7-dimethyloctan-1-amine;dihydrochloride

InChI

InChI=1S/C28H58N2.2ClH/c1-23(2)9-7-11-25(5)17-19-29-21-27-13-15-28(16-14-27)22-30-20-18-26(6)12-8-10-24(3)4;;/h23-30H,7-22H2,1-6H3;2*1H

InChI Key

NDGNUJLGXYAGOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCNCC1CCC(CC1)CNCCC(C)CCCC(C)C.Cl.Cl

Origin of Product

United States

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